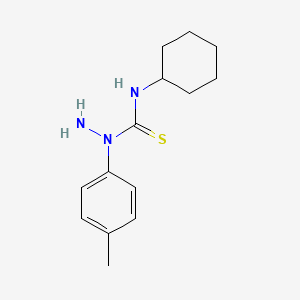![molecular formula C16H9Cl2N3O2S B11088284 3-(3,4-dichlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B11088284.png)
3-(3,4-dichlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dichlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione: B4 , belongs to the class of pyrazoline derivatives. Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure. These compounds have attracted attention due to their diverse biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, and antitumor properties .
Preparation Methods
B4 can be synthesized through the following method:
- A suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride are mixed in a 1:1.1 molar ratio in ethanol.
- The reaction mixture is refluxed for 7 hours, monitored by thin-layer chromatography (TLC) using chloroform:methanol (4.8:0.2) as the solvent system .
Chemical Reactions Analysis
B4 may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent. Major products formed from these reactions would need specific experimental data.
Scientific Research Applications
Chemistry: As a scaffold for designing new drugs.
Biology: Investigating its effects on cellular components and oxidative stress.
Medicine: Exploring its pharmacological properties.
Industry: Potential use in materials science or catalysis.
Mechanism of Action
The exact mechanism by which B4 exerts its effects remains an active area of research. It may interact with molecular targets and pathways related to oxidative stress, but further studies are needed.
Comparison with Similar Compounds
While B4’s uniqueness lies in its specific structure, it’s essential to compare it with related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
Properties
Molecular Formula |
C16H9Cl2N3O2S |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-8-methyl-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione |
InChI |
InChI=1S/C16H9Cl2N3O2S/c1-8-2-5-12-13(6-8)24-15-19-14(22)20(16(23)21(12)15)9-3-4-10(17)11(18)7-9/h2-7H,1H3 |
InChI Key |
HEHZBUFIMGGCMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B11088209.png)
![2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B11088214.png)
![3'-(4-chlorophenyl)-1-[(4-methylpiperidin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11088215.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11088232.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate](/img/structure/B11088248.png)
![2-[(8-Methoxyquinolin-5-yl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B11088250.png)
![ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11088257.png)
![5-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]pentanamide](/img/structure/B11088262.png)
![1,1'-Cyclohexane-1,4-diylbis[3-(4-methoxyphenyl)(thiourea)]](/img/structure/B11088270.png)
![4-(4-bromophenyl)-1-{[(3-chloro-2-methylphenyl)amino]methyl}-N-(3-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11088271.png)
![3-[4-(pyridin-2-yl)piperazin-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B11088278.png)
![Ethyl 4-{[4-(9-acridinyl)piperazino]sulfonyl}benzoate](/img/structure/B11088280.png)
![3-hydroxy-3-{2-oxo-2-[3-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11088282.png)
